molecular formula C14H18Cr B6357021 Bis(ethylcyclopentadienyl)chromium CAS No. 55940-03-9

Bis(ethylcyclopentadienyl)chromium

Cat. No.: B6357021
CAS No.: 55940-03-9
M. Wt: 238.29 g/mol
InChI Key: OZUJAILVLUFQME-UHFFFAOYSA-N
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Description

Bis(ethylcyclopentadienyl)chromium, also known as 1,1′-Diethylchromocene, is an organometallic compound with the chemical formula C14H18Cr. It is a derivative of chromocene, where the cyclopentadienyl ligands are substituted with ethyl groups. This compound is known for its catalytic properties and is used in various industrial and research applications .

Mechanism of Action

Target of Action

Bis(ethylcyclopentadienyl)chromium, also known as 1,1’-Diethylchromocene, is primarily used as a catalyst in the polymerization of ethylene . The primary target of this compound is the ethylene molecule, which plays a crucial role in the production of polyethylene, a common plastic material.

Mode of Action

As a catalyst, this compound facilitates the polymerization of ethylene by reducing the activation energy required for the reaction . It interacts with the ethylene molecules, enabling them to join together and form long chains or polymers. This process results in the transformation of gaseous ethylene into solid polyethylene.

Pharmacokinetics

It’s important to note that this compound should be handled with care due to its pyrophoric nature, meaning it can spontaneously ignite in air .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the presence of oxygen can lead to the spontaneous ignition of the compound . Therefore, it is typically stored and used under inert gas to prevent unwanted reactions. Temperature is another important factor, as the compound’s boiling point is between 95-98°C . Therefore, the reaction is usually carried out at a controlled temperature to ensure safety and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(ethylcyclopentadienyl)chromium can be synthesized through the reaction of ethylcyclopentadienyl sodium with chromium(II) chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The reaction conditions include maintaining a low temperature to control the reactivity of the intermediates .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Bis(ethylcyclopentadienyl)chromium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields chromium(III) complexes, while reduction can produce chromium(I) species .

Scientific Research Applications

Bis(ethylcyclopentadienyl)chromium is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(ethylcyclopentadienyl)chromium is unique due to the presence of ethyl groups on the cyclopentadienyl ligands, which can influence its reactivity and catalytic properties. This makes it distinct from other similar compounds and suitable for specific applications where these properties are advantageous .

Properties

InChI

InChI=1S/2C7H9.Cr/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUJAILVLUFQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Cr]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55940-03-9
Record name Bis(ethylcyclopentadienyl)chromium(II)
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